molecular formula C33H56N8O9 B14238574 L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- CAS No. 503844-13-1

L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl-

Cat. No.: B14238574
CAS No.: 503844-13-1
M. Wt: 708.8 g/mol
InChI Key: FJNSVVLAGWZWRN-HUVRVWIJSA-N
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Description

L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the desired peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. This method allows for the efficient and cost-effective production of complex peptides.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may enhance protein synthesis, promote cell proliferation, or modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and cell culture.

    L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: A peptide with a similar sequence, used in various research applications.

Uniqueness

L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its stability, solubility, and biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

503844-13-1

Molecular Formula

C33H56N8O9

Molecular Weight

708.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H56N8O9/c1-17(2)15-22(38-27(43)19(5)34)31(47)40-13-7-9-24(40)29(45)36-20(6)28(44)39-23(16-18(3)4)32(48)41-14-8-10-25(41)30(46)37-21(33(49)50)11-12-26(35)42/h17-25H,7-16,34H2,1-6H3,(H2,35,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)(H,49,50)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

FJNSVVLAGWZWRN-HUVRVWIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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